molecular formula C13H18N2O4 B13108140 (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid

Cat. No.: B13108140
M. Wt: 266.29 g/mol
InChI Key: UJMZRFRMINOTOG-VIFPVBQESA-N
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Description

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, a pyridin-3-yl group, and an amino acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Coupling Reaction: The protected amino acid is then coupled with a pyridin-3-yl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The pyridin-3-yl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: TFA for Boc deprotection

Major Products

    Oxidation: Oxidized pyridin-3-yl derivatives

    Reduction: Reduced amino acid derivatives

    Substitution: Free amine derivatives after Boc deprotection

Scientific Research Applications

Chemistry

In organic synthesis, (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids. It can also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, making it a candidate for drug development. Its structure allows for modifications that can enhance binding affinity and specificity to biological targets.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid exerts its effects depends on its specific application. In enzyme inhibition studies, it may act by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-butoxycarbonyl)amino)propanoic acid: Lacks the pyridin-3-yl group, making it less complex.

    (S)-2-((tert-butoxycarbonyl)(phenyl)amino)propanoic acid: Contains a phenyl group instead of a pyridin-3-yl group, which may alter its reactivity and biological activity.

Uniqueness

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the presence of both the Boc protecting group and the pyridin-3-yl group. This combination provides a balance of stability and reactivity, making it versatile for various synthetic and research applications. Its chiral nature also adds to its value in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m0/s1

InChI Key

UJMZRFRMINOTOG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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